1,3,4,6-tetraphenyl-1,6-hexanedione
Overview
Description
1,3,4,6-Tetraphenyl-1,6-hexanedione is a chemical compound with the molecular formula C30H26O2 and a molecular weight of 418.52600 . It is also known by other synonyms such as 1,3,4,6-Tetraphenyl-hexan-1,6-dion and (+/-)-1,4-dibenzoyl-2,3-diphenylbutane .
Synthesis Analysis
The synthesis of 1,3,4,6-tetraoxocompounds, which includes this compound, involves a two-step method. This method involves the condensation of alkyl methyl ketones with dimethyl oxalate to produce new 1,6-dialkyl-substituted 1,3,4,6-tetraoxohexanes .Molecular Structure Analysis
The molecular structure of this compound consists of 30 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 418.19300 .Scientific Research Applications
Preparation and Electrosynthesis
- 1,3,4,6-Tetraphenyl-1,6-hexanedione derivatives are explored in the electrochemical domain. For instance, 2,3,4,5‐Tetraphenyl‐1,6‐hexanedioic acid, a related compound, has been prepared electrochemically from α‐phenylcinnamic acid and α‐phenylcinnamonitrile (Wawzonek, Zigman, & Hansen, 1970).
Biochemical Reactions and Interactions
- Derivatives of this compound exhibit biochemical interactions. For instance, the reaction of 3,4-Dimethyl-2,5-hexanedione with model amines leads to the formation of N-substituted 2,3,4,5-tetramethylpyrroles (Anthony et al., 1983).
Medicinal Chemistry
- In the field of medicinal chemistry, derivatives of this compound have been studied for their potential antiviral activities. A study found that certain diketones exhibited inhibitory effects against equine rhinovirus and herpesvirus (Diana et al., 1977).
Organic Synthesis
- This compound derivatives are useful in organic synthesis. For instance, 3,4,6-trioxoalkanoic acids methyl esters have been synthesized from 1,3,4,6-tetracarbonyl compounds, which are crucial in preparing azaheterocycles with biological activity (Mukovoz, Tarasova, & Kozminykh, 2014).
Chemical and Electrochemical Studies
- Further research on this compound derivatives has focused on their chemical properties and reactions. For example, studies on the electrochemistry of spirolactone derivatives have provided insights into their redox properties and stability (Mattiello & Rampazzo, 2001).
Safety and Hazards
Properties
IUPAC Name |
1,3,4,6-tetraphenylhexane-1,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c31-29(25-17-9-3-10-18-25)21-27(23-13-5-1-6-14-23)28(24-15-7-2-8-16-24)22-30(32)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNWAXANBBNSKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341115 | |
Record name | 1,3,4,6-tetraphenylhexane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-45-7 | |
Record name | 1,3,4,6-tetraphenylhexane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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